3,5-Dioxo-N,4-diphenyl-1,2,4-triazolidine-1-carboxamide
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Overview
Description
3,5-Dioxo-N,4-diphenyl-1,2,4-triazolidine-1-carboxamide: is a heterocyclic compound that belongs to the class of triazolidines. This compound is characterized by its unique structure, which includes a triazolidine ring substituted with phenyl groups and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-N,4-diphenyl-1,2,4-triazolidine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dioxo-N,4-diphenyl-1,2,4-triazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the triazolidine ring.
Substitution: Substitution reactions can introduce new substituents onto the phenyl rings or the triazolidine ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups onto the compound .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dioxo-N,4-diphenyl-1,2,4-triazolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory activities .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 3,5-Dioxo-N,4-diphenyl-1,2,4-triazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
5-Arylazothiazoles: These compounds are known for their antimicrobial properties and are structurally related to triazolidines.
Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have similar pharmacological activities and are used in medicinal chemistry.
Uniqueness: 3,5-Dioxo-N,4-diphenyl-1,2,4-triazolidine-1-carboxamide stands out due to its specific substitution pattern and the presence of both phenyl and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63376-35-2 |
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Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
3,5-dioxo-N,4-diphenyl-1,2,4-triazolidine-1-carboxamide |
InChI |
InChI=1S/C15H12N4O3/c20-13(16-11-7-3-1-4-8-11)19-15(22)18(14(21)17-19)12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,17,21) |
InChI Key |
VYOPQSJWBHYPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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